Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethylformamide or methanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of biological processes and interactions due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C15H20Cl2N2O2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3 |
InChI Key |
LDSCRLWSWHLDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.